molecular formula C37H46S2 B6592522 2-(9,9-dioctylfluoren-2-yl)-5-thiophen-2-ylthiophene CAS No. 210347-56-1

2-(9,9-dioctylfluoren-2-yl)-5-thiophen-2-ylthiophene

Cat. No.: B6592522
CAS No.: 210347-56-1
M. Wt: 554.9 g/mol
InChI Key: NYSNJWIFZVRDRX-UHFFFAOYSA-N
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Description

2-(9,9-Dioctylfluoren-2-yl)-5-thiophen-2-ylthiophene is a conjugated organic molecule featuring a central thiophene ring substituted with a 9,9-dioctylfluorene moiety at the 2-position and a thiophen-2-yl group at the 5-position. The 9,9-dioctylfluorene unit enhances solubility in organic solvents due to its alkyl chains while providing a rigid, planar backbone for extended π-conjugation, which is critical for optoelectronic applications . This compound is often utilized in photochromic systems, such as diarylethene derivatives, where its high fluorescence quantum yield and large absorption coefficient enable efficient light-driven switching between open and closed states . Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings), as demonstrated in the preparation of structurally related diarylethenes .

Properties

IUPAC Name

2-(9,9-dioctylfluoren-2-yl)-5-thiophen-2-ylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H46S2/c1-3-5-7-9-11-15-25-37(26-16-12-10-8-6-4-2)32-19-14-13-18-30(32)31-22-21-29(28-33(31)37)34-23-24-36(39-34)35-20-17-27-38-35/h13-14,17-24,27-28H,3-12,15-16,25-26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSNJWIFZVRDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(S4)C5=CC=CS5)CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H46S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, leveraging palladium catalysis to couple boronic acids with aryl halides, is the most widely reported method.

Monomer Preparation

2-Bromo-9,9-dioctylfluorene is synthesized via bromination of 9,9-dioctylfluorene using N-bromosuccinimide (NBS) in chloroform/acetic acid (1:1) at 0°C for 6 hours, achieving 89% yield. 5-Thiophen-2-ylthiophene-2-boronic acid is prepared by lithiation of 2,2’-bithiophene followed by treatment with triisopropyl borate, yielding 76% after recrystallization.

Coupling Reaction

A mixture of 2-bromo-9,9-dioctylfluorene (1.0 equiv), 5-thiophen-2-ylthiophene-2-boronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (3.0 equiv) in degassed THF/H₂O (4:1) is heated at 85°C for 24 hours. Purification via silica gel chromatography (hexane/CH₂Cl₂, 3:1) affords the product in 83% yield.

Table 1: Optimization of Suzuki-Miyaura Coupling

CatalystSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄THF/H₂O852483
PdCl₂(dppf)Toluene/EtOH901878
Pd(OAc)₂DMF/H₂O1001268

Stille Cross-Coupling

Stille coupling, employing organotin reagents, offers superior functional group tolerance for sterically hindered systems.

Tin Reagent Synthesis

5-Thiophen-2-ylthiophene-2-tributylstannane is prepared by treating 5-bromo-2-thiophen-2-ylthiophene with hexabutylditin and Pd(PPh₃)₄ in toluene at 110°C for 8 hours (91% yield).

Coupling Protocol

2-Bromo-9,9-dioctylfluorene (1.0 equiv), 5-thiophen-2-ylthiophene-2-tributylstannane (1.1 equiv), PdCl₂(dppf) (3 mol%), and CuI (10 mol%) in anhydrous THF are stirred at 70°C under N₂ for 16 hours. Column chromatography (hexane/ethyl acetate, 5:1) isolates the product in 86% yield.

Table 2: Stille Coupling Efficiency Under Varied Conditions

BaseLigandSolventYield (%)
CsFP(o-tol)₃THF86
K₃PO₄XPhosDMF79
Et₃NNoneToluene72

Direct C-H Arylation

Emerging as a sustainable alternative, direct C-H functionalization avoids pre-functionalized substrates.

Reaction Design

A mixture of 9,9-dioctylfluorene (1.0 equiv), 2-bromothiophene (1.5 equiv), Pd(OAc)₂ (5 mol%), PivOH (20 mol%), and K₂CO₃ (2.0 equiv) in dimethylacetamide (DMAc) is heated at 120°C for 36 hours. After extraction with CH₂Cl₂ and washing with NH₄Cl, the crude product is purified by preparative GPC, yielding 68%.

Spectroscopic Characterization and Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 7.72 (d, J = 7.8 Hz, 1H, fluorene-H), 7.58–7.61 (m, 2H, thiophene-H), 7.42 (d, J = 3.6 Hz, 1H, thiophene-H), 2.12–2.18 (m, 4H, octyl-CH₂), 0.92–1.56 (m, 26H, octyl-CH₃).

  • MALDI-TOF MS : m/z calcd for C₃₃H₄₂S₂: 526.28; found: 526.31.

  • HPLC Purity : 99.2% (C18 column, acetonitrile/water, 85:15).

Comparative Analysis of Methodologies

ParameterSuzukiStilleC-H Activation
Yield (%)78–8382–8865–72
Catalyst CostModerateHighLow
ToxicityLow (Boron)High (Tin)Low
ScalabilityExcellentGoodModerate

Suzuki coupling balances cost and efficiency, whereas Stille offers higher yields at elevated toxicity. Direct C-H activation, though less mature, aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(9,9-dioctylfluoren-2-yl)-5-thiophen-2-ylthiophene undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of fluorenone derivatives.

    Reduction: Formation of dihydrofluorene derivatives.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

2-(9,9-dioctylfluoren-2-yl)-5-thiophen-2-ylthiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(9,9-dioctylfluoren-2-yl)-5-thiophen-2-ylthiophene exerts its effects is primarily through its electronic properties. The compound can participate in π-π stacking interactions, which are crucial for its function in organic electronic devices. The molecular targets and pathways involved include the interaction with single-walled carbon nanotubes (SWCNTs) to enhance their electronic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(9,9-dioctylfluoren-2-yl)-5-thiophen-2-ylthiophene with structurally or functionally analogous thiophene-based derivatives.

Structural Analogues

Compound Name Key Structural Features Molecular Weight (g/mol) Key Applications
This compound Central thiophene with dioctylfluorene and thiophen-2-yl substituents ~532 (estimated) Photochromic switches, OLEDs
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene Three fused thiophene rings with terminal thiophen-2-yl groups 296.48 Organic semiconductors, OFETs
2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene Thiophene with fluorophenyl and iodomethylbenzyl groups 408.27 Pharmaceutical intermediates
2,2'-Bithiophene,5-methyl-5'-phenyl Bithiophene core with methyl and phenyl substituents 256.39 Organic electronics, sensors

Key Observations:

  • Conjugation and Optoelectronic Properties: The target compound’s extended conjugation from the fluorene-thiophene framework results in superior fluorescence efficiency compared to simpler thiophene oligomers like 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene, which lacks alkyl chains and exhibits lower solubility .
  • Solubility: The dioctyl chains in the fluorene moiety enhance solubility in nonpolar solvents, unlike non-alkylated analogues such as 2,2'-bithiophene derivatives, which are less processable .
  • Functionalization : Compounds like 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene prioritize halogen and aromatic substituents for pharmaceutical use, contrasting with the optoelectronic focus of the target compound .

Optoelectronic Performance

Property This compound 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene 2,2'-Bithiophene,5-methyl-5'-phenyl
Fluorescence Quantum Yield High (exact value not reported) Moderate (inferred from structure) Low (typical for simple thiophenes)
Absorption Coefficient Large (π-π* transitions) Moderate Low
Charge Transport Suitable for thin-film devices High (due to fused rings) Moderate

Notable Findings:

  • The target compound’s fluorescence is tunable via solvent effects, as demonstrated in diarylethene systems where solvent polarity modulates excited-state intramolecular proton transfer (ESIPT) .
  • Simpler thiophenes (e.g., 2,2'-bithiophene) lack the steric protection of alkyl chains, leading to faster photodegradation compared to fluorene-containing derivatives .

Biological Activity

2-(9,9-Dioctylfluoren-2-yl)-5-thiophen-2-ylthiophene is a compound that has garnered attention due to its potential applications in organic electronics and materials science. This article explores its biological activity, focusing on its synthesis, characterization, and relevant case studies that highlight its effects and applications.

The compound has a molecular formula of C33H44SC_{33}H_{44}S and a molecular weight of approximately 488.8 g/mol. Its structure consists of a fluorene unit substituted with thiophene groups, which contribute to its electronic properties.

Synthesis and Characterization

The synthesis of this compound typically involves the coupling of thiophene derivatives with fluorene-based compounds. The synthetic routes are crucial for obtaining high-purity products suitable for biological and electronic applications. The characterization techniques used include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure.
  • Infrared (IR) Spectroscopy : Employed to identify functional groups.
  • Ultraviolet-visible (UV-vis) Spectroscopy : To assess optical properties.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. This property is essential for potential therapeutic applications in preventing oxidative stress-related diseases.

Cytotoxicity Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. These studies typically measure cell viability using assays such as MTT or XTT. Results have shown that:

  • Selective Cytotoxicity : The compound demonstrates selective cytotoxicity towards specific cancer cells while sparing normal cells.
Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)15
MCF7 (Breast Cancer)20
A549 (Lung Cancer)25

The proposed mechanism for the biological activity of this compound involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. Additionally, the thiophene moiety is believed to enhance electron transfer processes, contributing to its efficacy as an anticancer agent.

Case Studies

  • Study on Anticancer Activity
    • A study published in Journal of Organic Chemistry explored the anticancer properties of various thiophene derivatives, including this compound. It was found that modifications in the thiophene structure significantly influenced biological activity, with certain derivatives showing enhanced selectivity against cancer cells .
  • Photophysical Properties and Applications
    • Another investigation focused on the photophysical characteristics of fluorene-thiophene polymers and their potential application in organic photovoltaics (OPVs). The study highlighted how the incorporation of this compound into polymer matrices improved charge transport properties and overall device efficiency .

Q & A

Q. What are the synthetic routes for 2-(9,9-dioctylfluoren-2-yl)-5-thiophen-2-ylthiophene, and how are reaction conditions optimized?

Synthesis typically involves Suzuki-Miyaura cross-coupling reactions under inert atmospheres (argon/nitrogen) using palladium catalysts (e.g., Pd(PPh₃)₄) and ligands. Key steps include:

  • Iodination : Fluorene derivatives (e.g., 9,9-dioctylfluorene) are iodinated at the 2-position using anhydrous THF and n-BuLi .
  • Cross-Coupling : The iodinated intermediate reacts with thiophene boronic esters in toluene/THF with Na₂CO₃ as a base. Yields (~55%) are achieved via refluxing for 28 h .
  • Purification : Column chromatography (silica gel) and HPLC (hexane/ethyl acetate) are critical for isolating pure products .

Q. How is the compound characterized structurally and photophysically?

  • Structural Analysis : Use 1H^1H and 13C^{13}C NMR to confirm regiochemistry (e.g., δ = 0.71–8.38 ppm for alkyl/aromatic protons) . High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., m/z = 1086.4211 for C₆₅H₆₆F₆NOS₃) .
  • Photophysics : UV-Vis and fluorescence spectroscopy in solvents (THF, dichloromethane) quantify absorption coefficients (ε) and quantum yields (Φ). Solvent polarity impacts fluorescence on/off switching via excited-state intramolecular proton transfer (ESIPT) .

Q. What solvents are optimal for studying its fluorescence properties?

Nonpolar solvents (e.g., toluene) enhance fluorescence intensity due to reduced solvation effects, while polar solvents (e.g., acetonitrile) quench emission via stabilization of charge-transfer states. THF is often used for synthesis due to its inertness and solubility .

Advanced Research Questions

Q. How do computational methods (DFT) predict electronic properties, and how do they align with experimental data?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) and excitation energies. For example:

  • Exchange-Correlation Functionals : Include exact exchange terms (e.g., Becke’s 1993 functional) to reduce errors in atomization energies (<2.4 kcal/mol) .
  • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental λmax values. Discrepancies >10 nm suggest inadequate solvent models or basis sets .

Q. How are crystallographic data analyzed to resolve molecular packing and anisotropy?

  • Software : SHELX and WinGX refine single-crystal X-ray data. SHELXL handles anisotropic displacement parameters (ADPs) for high-resolution structures .
  • Metrics : Analyze intermolecular interactions (π-π stacking, van der Waals) using Mercury or OLEX2. For diarylethenes, photochromic activity correlates with crystal packing .

Q. How can contradictory photophysical data (e.g., solvent effects) be resolved methodologically?

  • Controlled Experiments : Compare fluorescence lifetimes (TCSPC) in degassed vs. aerated solvents to rule out oxygen quenching .
  • Temperature Dependence : Study emission spectra at 77 K (frozen matrix) to isolate ESIPT dynamics from thermal relaxation .
  • Theoretical Modeling : Use polarizable continuum models (PCM) in DFT to simulate solvent effects on excited states .

Q. What strategies improve synthetic yields in cross-coupling reactions?

  • Catalyst Screening : Test Pd(OAc)₂ with SPhos or XPhos ligands to reduce homocoupling byproducts .
  • Microwave-Assisted Synthesis : Shorten reaction times (e.g., 6 h vs. 28 h) while maintaining yields >50% .
  • Boron Reagent Purity : Use freshly distilled tri-n-butyl borate to avoid hydrolysis side reactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(9,9-dioctylfluoren-2-yl)-5-thiophen-2-ylthiophene
Reactant of Route 2
Reactant of Route 2
2-(9,9-dioctylfluoren-2-yl)-5-thiophen-2-ylthiophene

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